![molecular formula C14H12FN5O B2966449 1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795190-98-5](/img/structure/B2966449.png)
1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
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Description
1-(4-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, also known as FP-UPy, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives and has been shown to exhibit potent biological activity.
Scientific Research Applications
Inhibitory Properties and Drug Development
Phosphodiesterase Inhibitors for Cognitive and Neurological Disorders
A research study focused on the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones, revealing a compound with potent inhibitory activity for Phosphodiesterase 1 (PDE1). This compound, identified through systematic optimizations, demonstrated excellent selectivity against other PDE families and showed efficacy in vivo, highlighting its potential for treating cognitive deficits associated with various central nervous system disorders, including schizophrenia and Alzheimer's disease (Li et al., 2016).
Anti-inflammatory Drugs Devoid of Ulcerogenic Activity
Another study explored structural modifications on the parent compound 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one to investigate its anti-inflammatory properties. Modifications such as the introduction of a longer side chain and substitution at various positions were examined, with one derivative showing higher activity and a better therapeutic index than conventional drugs, without the associated ulcerogenic activity (Auzzi et al., 1983).
Fluorescent Probes and Functional Fluorophores
Development of Functional Fluorophores
Researchers provided a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which served as strategic intermediates for creating novel functional fluorophores. These fluorophores exhibited large Stokes shifts and strong fluorescence intensity, indicating their potential as fluorescent probes for biological and environmental applications (Castillo et al., 2018).
Synthesis and Chemical Applications
Radiosynthesis for Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was identified as selective ligands for the translocator protein, with one compound designed for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography. This research highlights the compound's application in developing diagnostic tools for various diseases (Dollé et al., 2008).
Oxidative Palladium Catalysis
The oxidative palladium-catalyzed cross-coupling of pyrimidines with arylboronic acids was demonstrated, showcasing a method for preparing heteroaryl ethers. This technique, involving pyrimidines containing pyridotriazol-1-yloxy groups, is notable for the synthesis of complex molecules, indicating the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis (Bardhan et al., 2009).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O/c1-9-6-13-16-7-12(8-20(13)19-9)18-14(21)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWWZNVFYXIWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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